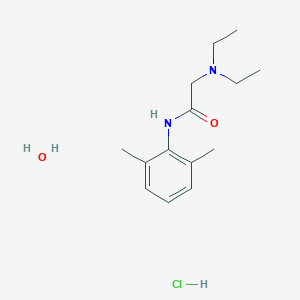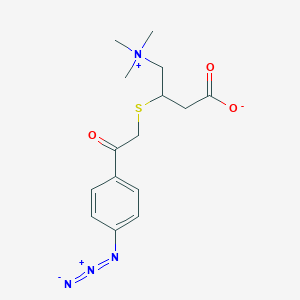
FKBRJRKUIFKYLG-UHFFFAOYSA-M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium hydroxide . Sodium hydroxide is a highly caustic metallic base and alkali salt. It is commonly known as caustic soda or lye. Sodium hydroxide is widely used in various industrial processes, including the manufacture of paper, textiles, and detergents, as well as in water treatment and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium hydroxide is typically produced through the chloralkali process , which involves the electrolysis of sodium chloride solution (brine). The reaction conditions include:
Electrolysis: An electric current is passed through the brine solution, resulting in the production of chlorine gas at the anode and hydrogen gas at the cathode. Sodium hydroxide is formed in the solution.
Reaction: [ 2NaCl + 2H_2O \rightarrow 2NaOH + Cl_2 + H_2 ]
Industrial Production Methods
In industrial settings, sodium hydroxide is produced using either the membrane cell process , diaphragm cell process , or mercury cell process . The membrane cell process is the most environmentally friendly and widely used method. It involves the use of ion-exchange membranes to separate the anode and cathode compartments, allowing for the selective passage of ions and preventing the mixing of chlorine and sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Sodium hydroxide undergoes various types of chemical reactions, including:
Neutralization: Reacts with acids to form water and salts. [ NaOH + HCl \rightarrow NaCl + H_2O ]
Saponification: Reacts with fats and oils to produce soap and glycerol. [ C_3H_5(COOH)_3 + 3NaOH \rightarrow C_3H_5(OH)_3 + 3RCOONa ]
Precipitation: Reacts with metal ions to form insoluble hydroxides. [ NaOH + CuSO_4 \rightarrow Cu(OH)_2 + Na_2SO_4 ]
Common Reagents and Conditions
Common reagents used in reactions with sodium hydroxide include hydrochloric acid, sulfuric acid, and various metal salts. The reactions typically occur under ambient conditions, although some may require heating or specific pH levels.
Major Products
The major products formed from reactions involving sodium hydroxide include salts (e.g., sodium chloride, sodium sulfate), soaps, and metal hydroxides (e.g., copper hydroxide).
Scientific Research Applications
Sodium hydroxide has numerous scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of biological samples and the extraction of DNA and RNA.
Medicine: Utilized in the production of pharmaceuticals and as a cleaning agent for medical equipment.
Industry: Integral in the manufacture of paper, textiles, detergents, and water treatment processes.
Mechanism of Action
Sodium hydroxide exerts its effects through its strong basicity and ability to dissociate in water to form hydroxide ions (OH-). These hydroxide ions can neutralize acids, break down organic materials, and precipitate metal ions. The molecular targets and pathways involved include:
Neutralization: Hydroxide ions react with hydrogen ions (H+) to form water.
Saponification: Hydroxide ions break ester bonds in fats and oils, forming soap and glycerol.
Precipitation: Hydroxide ions react with metal cations to form insoluble metal hydroxides.
Comparison with Similar Compounds
Sodium hydroxide can be compared with other strong bases, such as potassium hydroxide and calcium hydroxide. While all three compounds are strong bases and share similar chemical properties, they differ in their solubility, reactivity, and industrial applications.
Potassium hydroxide: More soluble in water and used in the production of liquid soaps and biodiesel.
Calcium hydroxide: Less soluble in water and used in construction (e.g., lime mortar) and water treatment.
Similar compounds include:
- Potassium hydroxide (KOH)
- Calcium hydroxide (Ca(OH)_2)
- Lithium hydroxide (LiOH)
These compounds share the ability to dissociate in water to form hydroxide ions, but they differ in their physical properties and specific applications.
Properties
CAS No. |
102504-38-1 |
|---|---|
Molecular Formula |
C13H19ClN3O- |
Molecular Weight |
268.76 g/mol |
IUPAC Name |
N-ethyl-N-[(2-phenyl-2,3-dihydro-1,3,4-oxadiazol-5-yl)methyl]ethanamine;chloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11;/h5-9,13,15H,3-4,10H2,1-2H3;1H/p-1 |
InChI Key |
FKBRJRKUIFKYLG-UHFFFAOYSA-M |
SMILES |
CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-] |
Synonyms |
delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, h ydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)

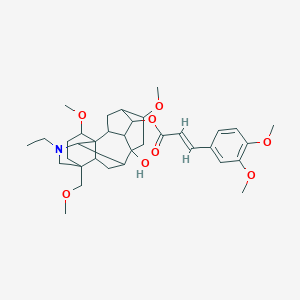
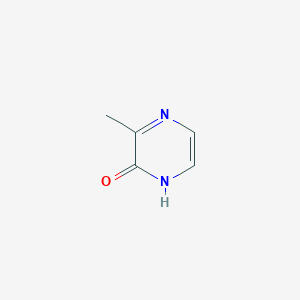
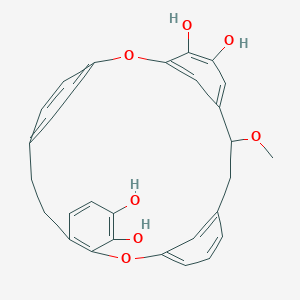
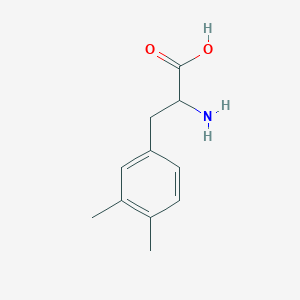
![4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol](/img/structure/B25092.png)

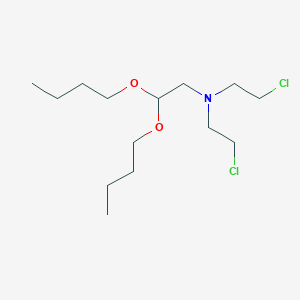
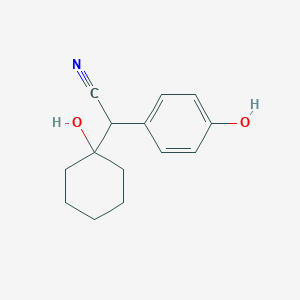
![9,9-Dimethyl-7,8-diazatricyclo[4.2.1.02,5]non-7-ene](/img/structure/B25101.png)
